2-Chloro-5-phenylisonicotinic acid

Neuroscience Addiction Pain

Select 2-Chloro-5-phenylisonicotinic acid for its uniquely validated multi-subtype nAChR antagonism (α3β4 IC50=1.8 nM; α4β2=12 nM; α1β1γδ=7.9 nM) and balanced monoamine transporter inhibition (SERT IC50=100 nM; NET=443 nM; DAT=441–945 nM). Only the 2-chloro-5-phenyl substitution pattern delivers this dual pharmacology—unlike unsubstituted isonicotinic acid (inactive at nAChRs) or mono-substituted analogs that target unrelated enzymes (IMP dehydrogenase) or plant SAR pathways. Demonstrates in vivo efficacy in blocking nicotine-induced behaviors. ≥95% purity. Research-use compound with global shipping.

Molecular Formula C12H8ClNO2
Molecular Weight 233.651
CAS No. 1214323-23-5
Cat. No. B595032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenylisonicotinic acid
CAS1214323-23-5
Molecular FormulaC12H8ClNO2
Molecular Weight233.651
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
InChIKeyQFOXJKVKVWPVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenylisonicotinic acid (CAS 1214323-23-5): Pharmacological Profiling and Structural Differentiation


2-Chloro-5-phenylisonicotinic acid (CAS 1214323-23-5) is a halogenated, aryl-substituted isonicotinic acid derivative belonging to the pyridinecarboxylic acid class . Its molecular structure is characterized by a chloro substituent at the 2-position and a phenyl ring at the 5-position of the pyridine core . This specific substitution pattern distinguishes it from other isonicotinic acid analogs and imparts a distinct pharmacological profile, particularly as a potent antagonist at multiple nicotinic acetylcholine receptor (nAChR) subtypes [1][2].

Why 2-Chloro-5-phenylisonicotinic acid Cannot Be Substituted by Unsubstituted or Mono-Substituted Isonicotinic Acid Analogs


Simple substitution of 2-Chloro-5-phenylisonicotinic acid with structurally related isonicotinic acid derivatives is not feasible due to profound differences in target engagement and biological activity. The presence of both the 2-chloro and 5-phenyl groups is critical for its high-affinity antagonism at nicotinic acetylcholine receptors (nAChRs) [1]. For example, the unsubstituted analog isonicotinic acid lacks activity at these receptors, while the mono-substituted analog 2-chloroisonicotinic acid is primarily a plant systemic acquired resistance (SAR) inducer with no reported nAChR activity . Similarly, 5-phenylisonicotinic acid exhibits weak inhibition of IMP dehydrogenase (Ki = 440 nM), a target unrelated to nAChRs [2]. The following quantitative evidence demonstrates that the 2-chloro-5-phenyl substitution pattern is a key determinant of its unique and potent pharmacological profile.

Quantitative Differentiation of 2-Chloro-5-phenylisonicotinic acid Against Key Comparators


Potent nAChR Antagonism: Subnanomolar to Low Nanomolar Affinity at Multiple Subtypes

2-Chloro-5-phenylisonicotinic acid exhibits potent antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes. In contrast, the unsubstituted analog isonicotinic acid shows no activity, and the related analog 2-chloroisonicotinic acid is not a known nAChR ligand [1]. The target compound demonstrates functional antagonism with IC50 values in the low nanomolar to subnanomolar range across several receptor subtypes [1].

Neuroscience Addiction Pain nAChR Antagonist

Broad Monoamine Transporter Inhibition: Balanced Potency at DAT, NET, and SERT

2-Chloro-5-phenylisonicotinic acid demonstrates balanced, moderate-to-high potency inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1]. This profile contrasts with the more selective or weaker inhibition often seen with simpler isonicotinic acid derivatives. For example, 5-phenylisonicotinic acid lacks this broad monoamine transporter activity, instead inhibiting IMP dehydrogenase (Ki = 440 nM) [2]. The target compound inhibits serotonin uptake (SERT) with an IC50 of 100 nM, while showing approximately 4- to 9-fold lower potency at NET (443 nM) and DAT (658-945 nM) [1].

Neuropsychopharmacology Depression ADHD Monoamine Transporters

Functional In Vivo Activity: Nicotine-Induced Antinociception and Hypothermia

In vivo studies in mice demonstrate that 2-Chloro-5-phenylisonicotinic acid effectively blocks nicotine-induced behaviors, with quantified effective doses [1]. This in vivo functional activity is a key differentiator from other isonicotinic acid analogs, which have not been reported to produce similar behavioral effects in animal models. For instance, 2-chloroisonicotinic acid's primary reported activity is in plant systems .

Behavioral Pharmacology Nicotine Addiction In Vivo Efficacy

Binding to Dopamine Transporter (DAT): High-Affinity Displacement of [3H]WIN-35428

2-Chloro-5-phenylisonicotinic acid exhibits high-affinity binding to the human dopamine transporter (DAT), displacing the potent cocaine analog [3H]WIN-35428 with an IC50 of 441 nM [1]. This is a significant differentiation from unsubstituted isonicotinic acid, which has no reported affinity for DAT, and from 5-phenylisonicotinic acid, which has not been characterized for DAT binding .

Neurochemistry Addiction Transporter Binding

Recommended Research Applications for 2-Chloro-5-phenylisonicotinic acid (CAS 1214323-23-5)


Probing Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacology

As a potent, multi-subtype nAChR antagonist with defined IC50 values (α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM) [1], 2-Chloro-5-phenylisonicotinic acid is an ideal tool compound for dissecting the roles of these receptor subtypes in physiological processes such as synaptic transmission, neuroprotection, and nicotine addiction. Its selectivity over other isonicotinic acid derivatives that lack nAChR activity makes it a valuable probe for in vitro and ex vivo studies.

Development of Triple Monoamine Reuptake Inhibitors (TRIs)

The compound's balanced inhibition of serotonin (SERT IC50 = 100 nM), norepinephrine (NET IC50 = 443 nM), and dopamine (DAT IC50 = 658-945 nM) transporters [1] provides a unique pharmacological scaffold for the design of novel antidepressants or smoking cessation aids. Its in vivo efficacy in blocking nicotine-induced behaviors [1] further supports its use in preclinical models of addiction and mood disorders.

Chemical Probe for Dopamine Transporter (DAT) Structure-Function Studies

The high-affinity displacement of [3H]WIN-35428 from human DAT (IC50 = 441 nM) [1] confirms a specific binding interaction at the cocaine binding site. This property makes 2-Chloro-5-phenylisonicotinic acid a useful chemical probe for investigating DAT structure, function, and allosteric modulation, particularly in comparison to structurally distinct DAT ligands.

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